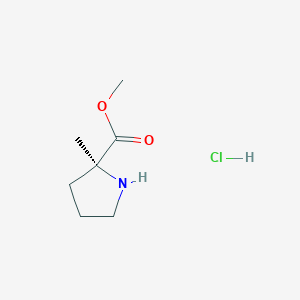

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride

Description

The exact mass of the compound Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAVUCBMJUPK-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220060-08-2 | |

| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl

The following technical monograph provides an in-depth analysis of (S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl , a specialized chiral building block critical for peptidomimetic drug design.

Core Identity & Synthetic Utility in Medicinal Chemistry

Introduction: The Alpha-Methyl Effect

(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (often referred to as

-

Conformational Restriction: The gem-disubstitution (methyl and ring methylene) at the

-carbon enforces a specific torsional angle ( -

Metabolic Stability: The absence of an

-proton eliminates the primary abstraction pathway for racemization and renders the adjacent amide bond highly resistant to proteolytic cleavage by peptidases.

This compound serves as a critical intermediate for synthesizing metabolically stable peptide drugs (e.g., Trofinetide analogues) and complex alkaloids (e.g., Daridorexant precursors).

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |

| Common Name | |

| CAS Number | 220060-08-2 (Specific to (S)-HCl salt) |

| Molecular Formula | |

| Molecular Weight | 179.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et₂O |

| Chirality | (S)-Enantiomer (L-configuration) |

| Hygroscopicity | Moderate to High (Store under desiccant) |

Synthesis & Manufacturing: The "Self-Reproduction of Chirality"

Synthesizing quaternary amino acids is synthetically demanding due to steric hindrance. The authoritative route, established by Dieter Seebach , utilizes the principle of "Self-Reproduction of Chirality" to prevent racemization during the alkylation step.

Mechanistic Pathway

The synthesis bypasses direct alkylation of proline (which results in mixtures) by forming a bicyclic oxazolidinone intermediate. This rigid scaffold directs the incoming electrophile (methyl iodide) to the Re-face, ensuring high enantioselectivity.

Figure 1: Stereoselective synthesis via Seebach’s oxazolidinone method, ensuring retention of the (S)-configuration at the quaternary center.

Experimental Protocol: Esterification of Sterically Hindered Amino Acids

Context: The quaternary center of (S)-2-methylproline creates significant steric bulk, making standard Fischer esterification (HCl gas/MeOH) slow or incomplete. The TMSCl/Methanol method is the preferred protocol for its mild conditions and in-situ generation of anhydrous HCl, which drives the equilibrium forward.

Materials

-

(S)-2-Methylproline (Free acid): 10.0 mmol

-

Methanol (Anhydrous): 50 mL

-

Chlorotrimethylsilane (TMSCl): 25.0 mmol (2.5 equiv)

-

Equipment: Flame-dried round-bottom flask, inert gas (N₂) line.

Step-by-Step Methodology

-

Setup: Charge a flame-dried flask with anhydrous methanol (50 mL) under nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Activation: Dropwise add TMSCl (2.5 equiv) to the methanol. Caution: Exothermic reaction. Stir for 15 minutes to generate anhydrous HCl in situ.

-

Addition: Add solid (S)-2-methylproline in one portion. The solid will slowly dissolve.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours.[1]

-

Note: Due to the

-methyl group, reaction kinetics are slower than unsubstituted proline. Monitor by TLC (n-BuOH/AcOH/H₂O) or LC-MS.

-

-

Workup: Concentrate the solvent in vacuo to yield a viscous oil or semi-solid.

-

Crystallization: Triturate the residue with cold diethyl ether (Et₂O) or MTBE to induce crystallization of the hydrochloride salt. Filter and dry under high vacuum.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the methyl ester singlet (~3.7 ppm) and the characteristic

-methyl singlet (~1.5 ppm). -

Mass Spec: [M+H]+ = 144.1 (free base mass).

Applications in Drug Discovery

This building block is not merely a passive scaffold; it is an active design element used to solve specific medicinal chemistry problems.

The "Proline Mimetic" Toolkit

-

Peptide Stapling: Used to initiate helix formation in macrocyclic peptides.

-

Protease Resistance: The quaternary center sterically blocks the approach of serine proteases, extending the half-life of peptide therapeutics (e.g., in the optimization of GLP-1 analogs or neurotrophic peptides).

Case Study Logic

When a lead peptide containing Proline exhibits poor metabolic stability or weak receptor binding due to conformational flop, substituting Pro with (S)-

-

Result: The molecule locks into a specific turn geometry (often Type I or Type II

-turn), potentially increasing potency by reducing the entropic penalty of binding.

Handling & Stability (Safety Data)

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester back to the acid.

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents and strong bases (liberates the free amine which may cyclize or polymerize).

-

References

-

Seebach, D., et al. "Self-Reproduction of Chirality in the Alpha-Alkylation of Proline." Journal of the American Chemical Society. (Foundational work on the synthesis of alpha-methyl amino acids).

-

Karimi, B., et al. "A Convenient Synthesis of Amino Acid Methyl Esters using TMSCl/MeOH."[1] Molecules, 2008.[2][3] (Protocol for esterification).

-

Kubyshkin, V., & Mykhailiuk, P. K. "Proline Analogues in Drug Design: Current Trends and Future Prospects."[4] Journal of Medicinal Chemistry, 2024.[4] (Review of applications in FDA-approved drugs).

-

PubChem Compound Summary. "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride."[5] (Chemical properties and CAS verification).

Sources

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Methyl-L-Proline Methyl Ester Hydrochloride

Strategic Overview & Molecular Significance[1]

Target Molecule: 2-Methyl-L-proline methyl ester hydrochloride CAS: 2133-40-6 (Ester HCl) | 42856-71-3 (Parent Acid) Core Utility: Peptidomimetics, conformational constraint, organocatalysis.[1]

The synthesis of 2-Methyl-L-proline methyl ester represents a classic challenge in stereoselective organic chemistry: the construction of a chiral quaternary carbon center .[1] Unlike simple amino acids, the alpha-proton of proline is replaced by a methyl group, eliminating the possibility of racemization via enolization under mild conditions, but significantly increasing steric hindrance during functionalization.[1]

This guide details the "Gold Standard" synthetic route utilizing the Seebach Self-Regeneration of Stereocenters (SRS) methodology to establish the quaternary center, followed by a robust esterification protocol designed to overcome steric hindrance.[1]

Retrosynthetic Logic & Mechanism

The synthesis is bifurcated into two phases:[1][2][3][4][5]

-

Construction of the Quaternary Center: Direct alkylation of proline is prone to racemization and poor yield.[1] We utilize a bicyclic oxazolidinone (Seebach's acetal) to lock the conformation and direct the incoming electrophile (MeI) to the Re-face, preserving the L-configuration (S).[1]

-

Esterification: Converting the sterically hindered carboxylic acid to the methyl ester using thionyl chloride (

) in methanol.

Visualizing the Pathway (SRS Approach)[1]

Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway ensures retention of chirality.[1]

Phase I: Synthesis of 2-Methyl-L-Proline (The Seebach Protocol)[1][6]

Note: If you have commercially purchased 2-Methyl-L-Proline, skip to Phase II.[1]

Step A: Formation of the Bicyclic Acetal

Objective: Protect the amine and acid simultaneously while creating a rigid scaffold.[1]

-

Reagents: L-Proline, Pivalaldehyde, Trifluoroacetic acid (TFA), Pentane.[1][6]

-

Mechanism: Condensation to form (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[1][6][7]

Protocol:

-

Suspend L-Proline (40.0 g, 0.347 mol) in Pentane (1.4 L) in a flask equipped with a Dean-Stark trap.

-

Add Pivalaldehyde (225 mL) and TFA (3.0 mL) .

-

Reflux for 72 hours with azeotropic removal of water.

-

Concentrate under reduced pressure.

-

Purification: Distillation (Kugelrohr, ~70°C at 0.005 mmHg).

-

Yield: ~70% colorless oil.

Step B: Stereoselective Alkylation

Objective: Install the methyl group.[1] The bulky tert-butyl group directs the electrophile to the opposite face.[1]

-

Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), dry THF.[1][6]

-

Safety: LDA is pyrophoric; MeI is a carcinogen.[1] Work under Argon.[1][6]

Protocol:

-

Generate LDA: In a dry flask under Argon, mix Diisopropylamine (18.3 mL) and THF (120 mL) . Cool to -78°C. Add n-BuLi (1.6M in hexanes, 88.6 mL) dropwise. Warm to 0°C for 20 min, then re-cool to -78°C.

-

Enolization: Dissolve the Bicyclic Acetal (20.0 g) in THF (600 mL) . Add the LDA solution slowly over 20 mins at -78°C. Stir for 45 mins.

-

Alkylation: Add Methyl Iodide (8.8 mL) dropwise.

-

Allow the mixture to warm to 0°C over 3 hours.

-

Quench: Add saturated aqueous

(300 mL). Extract with ether/DCM.[1]

Step C: Hydrolysis to the Amino Acid

Objective: Remove the auxiliary to reveal the free amino acid.[1]

Protocol:

-

Reflux the methylated intermediate in 6N HCl for 4-6 hours.

-

Concentrate to dryness (rotary evaporator).

-

Purification (Critical): The residue is the HCl salt.[1] To get the free zwitterion (if needed for storage), pass through a Dowex 50W x 8 (H+ form) ion-exchange column.[1] Elute with aqueous ammonia.[1][6]

-

Result: (S)-2-Methylproline (White solid).[1]

Phase II: Esterification (Synthesis of the Hydrochloride Salt)[1]

This is the critical step for generating the final reagent used in peptide synthesis.[1] Due to the steric bulk of the quaternary center, standard Fischer esterification (acid + alcohol) is slow.[1] The Thionyl Chloride (

Experimental Protocol

Reagents:

-

(S)-2-Methylproline (10.0 g, 77.4 mmol)[1]

-

Thionyl Chloride (

) (11.3 mL, 155 mmol, 2.0 eq)[1] -

Methanol (Anhydrous) (100 mL)

-

MTBE (Methyl tert-butyl ether) or Diethyl Ether (for crystallization)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Solvent Activation (Exothermic):

-

Addition:

-

Add solid (S)-2-Methylproline in one portion to the cold solution.

-

-

Reaction:

-

Workup:

-

Crystallization:

-

Isolation:

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator.[1] |

| Yield | 85 - 95% | Quantitative conversion is common.[1] |

| Melting Point | 69 - 71 °C | Sharp melting point indicates purity.[1] |

| Optical Rotation | (c=1, H2O).[1][8] Verify against CoA. | |

| Solubility | Water, Methanol, DMSO | Insoluble in Ether/Hexanes.[1] |

Troubleshooting & Critical Control Points

Mechanistic Diagram: Thionyl Chloride Mediated Esterification[1][2][5]

Figure 2: The activation of methanol and acid catalysis drives the equilibrium toward the ester.[1]

Common Pitfalls

-

Incomplete Reaction: Due to the quaternary methyl group, the carboxylic acid is shielded.[1] If NMR shows starting material, add fresh

(1 eq) and reflux for an additional 12 hours.[1] -

Hygroscopicity: The HCl salt absorbs water rapidly, turning into a sticky gum.[1] Handle quickly and store under inert atmosphere.

-

Racemization: While the quaternary center prevents alpha-proton abstraction, harsh conditions (extreme heat >80°C) can cause degradation.[1] Stick to the boiling point of methanol (65°C).[1]

References

-

Seebach, D., et al. (1995).[1] "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids." Organic Syntheses, 72, 62. [1][6]

-

Beck, A. K., et al. (1995).[1] "Preparation of enantiomerically pure α-alkylated proline derivatives." Organic Syntheses, Coll.[1][3][7] Vol. 9, p. 643.[1]

-

ChemicalBook. (2024).[1] "Methyl L-prolinate hydrochloride Properties and Safety." ChemicalBook Database.[1][8]

-

Beilstein/Reaxys Data. CAS RN: 2133-40-6.[1] Physical constants and spectral data verification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]

- 3. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]

- 4. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]

- 5. brainly.in [brainly.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS number

Technical Monograph: Methyl (2S)-2-Methylpyrrolidine-2-Carboxylate Hydrochloride

Executive Summary

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2), also known as

This guide provides a comprehensive technical profile, synthesis protocols, and application strategies for researchers utilizing this compound to engineer stable, conformationally locked bioactive molecules.

Chemical Identity & Physicochemical Profile

The introduction of the quaternary carbon at the 2-position (alpha-position) creates a steric "lock," distinguishing this compound from native proline derivatives.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |

| Common Name | |

| CAS Number | 220060-08-2 |

| Molecular Formula | |

| Molecular Weight | 179.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in |

| Chirality | (S)-Enantiomer (derived from L-Proline) |

| Melting Point | 107–110 °C (Decomposition typical for amino acid salts) |

| Hygroscopicity | Moderate (Store under dessication) |

Mechanistic Utility: The -Methyl Effect

In drug development, the primary utility of this compound lies in its ability to manipulate the secondary structure of peptides.

Conformational Constraint

Native proline is already a constrained amino acid (

Proteolytic Stability

The

Figure 1: Mechanistic Logic of

Caption: The "Alpha-Methyl Lock" mechanism showing how substitution leads to structural rigidity and metabolic resistance.

Experimental Protocols

Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl

While this compound is commercially available, in-house preparation from (S)-2-methylproline ensures freshness, particularly regarding the hygroscopic HCl salt.

Reaction Principle: Acid-catalyzed esterification using thionyl chloride (

Reagents:

-

(S)-2-Methylproline (free acid)

-

Methanol (Anhydrous)

-

Thionyl Chloride (

) -

Diethyl Ether (

) (for precipitation)

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride or

line). Place in an ice-water bath ( -

Solvent Charge: Add anhydrous Methanol (50 mL) to the flask.

-

Activation (Exothermic): Dropwise, add Thionyl Chloride (1.5 equivalents relative to amino acid) to the cold methanol. Caution: This generates

and HCl gas. Perform in a fume hood. Stir for 15 minutes at -

Addition: Add (S)-2-Methylproline (10 mmol) in one portion.

-

Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (

) for 12–16 hours. -

Concentration: Cool to room temperature. Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess

. -

Workup/Crystallization:

-

The residue will be a viscous oil or semi-solid.

-

Redissolve in a minimum amount of cold Methanol.

-

Add cold Diethyl Ether dropwise with vigorous stirring until turbidity persists.

-

Store at

overnight to crystallize.

-

-

Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with cold ether.

-

Yield: Typical yields range from 85–95%.

Figure 2: Synthesis Workflow

Caption: Standard operational workflow for the conversion of the free acid to the methyl ester hydrochloride.

Quality Control & Analytics

To ensure the integrity of the building block before peptide coupling, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz,

-

3.80 (s, 3H,

-

1.65 (s, 3H,

-

3.3–3.5 (m, 2H,

-

2.0–2.4 (m, 4H,

-

3.80 (s, 3H,

-

Interpretation: The presence of the methyl singlet at 3.80 ppm confirms esterification. The singlet at 1.65 ppm confirms the quaternary alpha-center.

Mass Spectrometry

-

ESI-MS: Positive mode should show

(corresponding to the free base cation

Handling Precautions

-

Hygroscopicity: The HCl salt attracts atmospheric water. Weighing should be done quickly or in a glovebox. Wet material will hydrolyze back to the acid or cause coupling failures (e.g., consuming coupling reagents).

-

Base Sensitivity: Do not store as the free base;

-methyl amino esters are prone to slow dimerization or polymerization if left unprotonated.

Application in Drug Discovery

Peptide Synthesis (Solid Phase)

When using this unit in SPPS (Solid Phase Peptide Synthesis):

-

Deprotection: If using the Fmoc-protected version (synthesized from this ester precursor), extended deprotection times (20% piperidine) are often required due to steric hindrance.

-

Coupling: Coupling to the secondary amine of the

-methyl proline is difficult.-

Recommended Reagents: HATU or PyAOP are preferred over HBTU/DIC.

-

Conditions: Double coupling at elevated temperature (

) or microwave-assisted synthesis is highly recommended.

-

Storage[6]

-

Temperature:

(Short term); -

Atmosphere: Argon or Nitrogen (strictly anhydrous).

References

-

PubChem. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (Compound CID 57516455).[1] National Library of Medicine. Available at: [Link]

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry.[2] (Foundational text on alpha-methyl amino acid constraints).

- Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

-

Kaul, R., & Balaram, P. (1999). Stereochemical Control of Peptide Folding. Bioorganic & Medicinal Chemistry.[3] (Discusses the impact of alpha-methyl proline on beta-turns).

Sources

Technical Monograph: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride

High-Fidelity Reagent Profile & Application Guide

Executive Summary

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (often referred to as

This guide provides a rigorous technical breakdown of its physicochemical properties, asymmetric synthesis via Self-Regeneration of Stereocenters (SRS), and its strategic utility in medicinal chemistry.

Physicochemical Profile

The precise molecular weight and physical constants are foundational for stoichiometric calculations in peptide synthesis and fragment-based drug design.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Common Name | ||

| CAS Number | 220060-08-2 | Specific to the (S)-HCl salt form |

| Molecular Formula | ||

| Molecular Weight | 179.64 g/mol | Free base MW: ~143.18 g/mol |

| Appearance | White to off-white crystalline solid | Highly hygroscopic |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers/hexanes |

| Melting Point | 107–110 °C | Varies slightly with hydration state |

Structural Verification

The hydrochloride salt stabilizes the secondary amine, preventing oxidation and polymerization. In solution (e.g., for NMR), the salt dissociates.

-

Key NMR Signature (

H, DMSO-d

Synthetic Methodology: The Seebach Protocol[8]

The synthesis of

Mechanism of Action[3][7][9][10]

-

Condensation: L-Proline is condensed with an aldehyde (e.g., pivalaldehyde or chloral) to form a bicyclic oxazolidinone (the "Seebach aminal").

-

Memory of Chirality: The original stereocenter directs the formation of the new ring stereocenter.

-

Enolization & Alkylation: The original stereocenter is destroyed to form a planar enolate, but the new ring stereocenter forces the electrophile (Methyl Iodide) to attack from the opposite face (steric shielding).

-

Hydrolysis: The auxiliary is removed, regenerating the original stereocenter with the new alkyl group attached.

Experimental Workflow (Diagram)

Figure 1: The Seebach SRS pathway ensures high enantiomeric excess (>95% ee) by using a temporary stereocenter to guide the methylation of the enolate.

Bench Protocol: Esterification of -Methyl Proline

Note: This protocol assumes you have the free acid

-

Preparation: Chill anhydrous methanol (10 mL/g of substrate) to 0°C under nitrogen.

-

Activation: Dropwise add Thionyl Chloride (

, 2.5 equiv) to the methanol. Caution: Exothermic gas evolution (HCl/SO2). Stir for 15 minutes to generate anhydrous HCl in situ. -

Addition: Add solid

-methyl-L-proline in one portion. -

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The steric bulk of the

-methyl group makes this reaction slower than standard proline esterification. -

Workup: Concentrate in vacuo. Co-evaporate with toluene (

) to remove excess -

Crystallization: Triturate the residue with cold diethyl ether or MTBE to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Structural Significance in Drug Design[6]

The incorporation of Methyl (2S)-2-methylpyrrolidine-2-carboxylate into a peptide backbone introduces severe conformational constraints.

The "Conformational Lock"

The quaternary

- Constraint: Locked by the pyrrolidine ring (~ -60°).

-

Constraint: The

This forces the peptide backbone into specific secondary structures, most notably stabilizing

Metabolic Stability Logic (SAR)

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to pharmacological benefits.

Handling and Analytics

Storage and Stability[1][11][12]

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

-

Free Base Instability: Do not store as the free base oil for extended periods; it is prone to air oxidation. Always convert to the HCl salt for long-term storage.

Analytical Checkpoints

To validate the integrity of the reagent before use in synthesis:

-

Chiral HPLC: Essential to verify enantiomeric excess (ee). The (R)-enantiomer is a common impurity if the alkylation conditions were not strictly controlled.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA + 0.1% DEA (requires free-basing before injection or careful neutralization).

-

-

Water Content (Karl Fischer): Excess water will hydrolyze the methyl ester back to the acid over time. Ensure water content is <0.5%.

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

-

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. (Context on alpha-methyl amino acid constraints).

-

PubChem Compound Summary. (2024). "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride."[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.

-

ChemicalBook. (2024).[9] "Product Specifications: CAS 220060-08-2."

Sources

- 1. 220060-08-2|(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]

- 5. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride price & availability - MOLBASE [molbase.com]

- 8. capotchem.com [capotchem.com]

- 9. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]

Technical Guide: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride Solubility & Handling

[1]

Executive Summary & Compound Profile

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2 ) is a conformationally constrained alpha-methyl amino acid derivative.[1][2] Commonly referred to as (S)-

Understanding its solubility profile is essential for process chemists optimizing acylation reactions, purification via recrystallization, and liquid-liquid extraction (LLE) workups.[1]

Physicochemical Characterization

| Property | Data |

| Systematic Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |

| Synonyms | (S)-2-Methylproline methyl ester HCl; |

| CAS Number | 220060-08-2 |

| Molecular Formula | |

| Molecular Weight | 179.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Salt Form | Hydrochloride (Hygroscopic nature expected) |

Solubility Profile & Solvent Compatibility

The solubility of this compound is governed by the ionic interaction of the hydrochloride salt and the lipophilicity of the methyl ester.[1][4] Unlike zwitterionic free amino acids, the ester functionality reduces the crystal lattice energy sufficiently to allow solubility in certain chlorinated organic solvents, while the ionic HCl core ensures high water solubility.[1][4]

Qualitative Solubility Data Table

Data synthesized from synthesis workups and structural analog behavior.[4]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |

| Polar Protic | Water | High (>100 mg/mL) | Aqueous phases in extractions; stock solutions.[1] |

| Methanol | High | Primary solvent for reactions; dissolution for transfer.[1][4] | |

| Ethanol | High | Recrystallization (often with antisolvent).[1][4] | |

| Polar Aprotic | DMSO / DMF | High | Peptide coupling reactions; biological assays.[1][4] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Good | Unlike free amino acids, the ester HCl often has significant solubility in DCM, aiding in non-aqueous acylation. |

| Chloroform | Moderate | NMR analysis; alternative reaction solvent.[1][4] | |

| Ketones | Acetone | Low / Insoluble | Critical Antisolvent. Used to precipitate the salt or wash away non-polar impurities.[1][4] |

| Ethers | Diethyl Ether / MTBE | Insoluble | Antisolvent for recrystallization; used to crash out the product from MeOH/DCM.[1][4] |

| Alkanes | Hexanes / Heptane | Insoluble | Wash solvent to remove lipophilic side products.[1][4] |

Visualization: Solubility Landscape & Solvent Selection

The following diagram maps the solvent hierarchy for process design.

Figure 1: Solubility landscape categorizing solvents by their utility in dissolution, reaction processing, and purification (antisolvent precipitation).[1]

Experimental Protocols

As specific quantitative solubility values (mg/mL) vary by batch purity and temperature, the following self-validating protocols allow researchers to determine exact limits and purify the compound effectively.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: To define the saturation limit of the compound in a specific solvent (e.g., DCM or Ethanol) for process scaling.[1][4]

-

Preparation: Weigh approximately 100 mg of the HCl salt into a 4 mL scintillation vial.

-

Addition: Add the target solvent in 100

L increments at ambient temperature (25°C). -

Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.[1][4]

-

Observation: Continue addition until the solid is completely dissolved (clear solution).

-

Calculation:

[1] -

Validation: If

, the compound is "Freely Soluble."[1][4] If precipitation occurs upon standing, the solution is supersaturated.[1][4]

Protocol B: Purification via Antisolvent Precipitation

Objective: To remove non-polar impurities and isolate the pure HCl salt.[1][4] This exploits the differential solubility between Methanol (High) and Ether/Acetone (Low).[1][4]

-

Dissolution: Dissolve crude Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl in the minimum volume of Methanol or DCM (approx. 2-5 mL per gram).

-

Filtration: Filter the solution through a 0.45

m PTFE syringe filter to remove insoluble particulates (e.g., inorganic salts). -

Precipitation:

-

Crystallization: Cool the suspension to 0–4°C for 2 hours.

-

Isolation: Filter the white precipitate under vacuum (inert atmosphere preferred due to hygroscopicity).

-

Washing: Wash the filter cake with cold Acetone (2

volumes). -

Drying: Dry under high vacuum (< 1 mbar) at 40°C to constant weight.

Protocol C: Free Base Liberation (Partitioning)

Objective: To convert the stable HCl salt into the reactive free amine for coupling reactions.[1][4]

-

Partition: Suspend the HCl salt in Dichloromethane (DCM) .

-

Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO

) or 10% Sodium Carbonate (Na -

Extraction: Shake vigorously. The free amine (lipophilic ester) will partition into the DCM layer.[1][4]

-

Separation: Collect the organic (DCM) layer.[1][4] Extract the aqueous layer once more with DCM.[1][4]

-

Drying: Dry the combined organics over anhydrous MgSO

. -

Usage: Use the solution immediately for coupling to prevent diketopiperazine formation (self-cyclization).[1][4]

Process Workflow Visualization

The following diagram illustrates the purification and free-basing workflow, highlighting the critical phase changes based on solubility.

Figure 2: Purification and activation workflow.[1] The transition from High Solubility (MeOH) to Low Solubility (Ether/Acetone) is the driving force for purification.[1]

References

-

CymitQuimica. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Product Data. Retrieved from

-

BenchChem. 2-Methylproline hydrochloride Physicochemical Properties. Retrieved from [1]

-

PubChem. Compound Summary: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2).[1][4] National Library of Medicine.[1][4] Retrieved from [1]

-

GuideChem. Synthesis and Handling of (S)-2-Methylproline Derivatives. Retrieved from

-

Organic Syntheses. Preparation of (S)-2-Methylproline and Derivatives. Org. Synth. 2006, 83,[4] 18. (Contextual reference for amino acid salt workup). Retrieved from [1]

Sources

- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cobalt bis(2-ethylhexanoate)(136-52-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Technical Guide: Stability Studies for Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride

Executive Summary

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a specialized

Unlike standard amino acid esters, the quaternary carbon at the

This guide provides a comprehensive framework for characterizing the stability of this compound, moving beyond generic protocols to address its specific physicochemical properties.

Molecular Degradation Profile & Mechanisms

To design an effective stability protocol, one must first understand the "Why" and "How" of degradation.

Primary Degradation Pathway: Hydrolysis

The most critical risk for this molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid ((2S)-2-methylproline).

-

Mechanism: Nucleophilic attack at the carbonyl carbon.

-

Catalysts: Acidic or basic conditions accelerate this process.

-

Steric Factor: The

-methyl group provides steric shielding to the carbonyl carbon, theoretically reducing the rate of hydrolysis compared to proline methyl ester. However, this does not eliminate the risk, especially in the presence of moisture absorbed by the hygroscopic HCl salt.

Secondary Risks

-

Hygroscopicity: As a hydrochloride salt, the lattice energy is high, but surface hygroscopicity can lead to deliquescence. Absorbed water acts as a reactant for hydrolysis.

-

Cyclization (Diketopiperazine): While less common for monomeric esters, high concentrations in solution at neutral-to-basic pH can theoretically lead to self-condensation, though steric hindrance makes this kinetically difficult compared to unhindered amino acids.

Degradation Pathway Diagram

Figure 1: The primary hydrolysis pathway converting the ester to the free acid.

Analytical Method Development

Critical Technical Challenge: This molecule lacks a strong chromophore (no aromatic rings). Standard UV detection at 254 nm is useless. UV at 205–210 nm is non-specific and prone to interference from mobile phase solvents (e.g., TFA).

Recommendation: Use Charged Aerosol Detection (CAD) or LC-MS for stability-indicating methods.

Recommended HPLC-CAD Protocol

CAD is preferred for routine stability testing as it is "universal" for non-volatile analytes and provides consistent response factors.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Provides adequate retention for polar amines. |

| Mobile Phase A | 0.1% Perfluoropentanoic Acid (PFPA) in Water | PFPA acts as an ion-pairing agent to retain the polar amine and improve peak shape. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 0-5 min: 2% B; 5-15 min: 2% | Gradient ensures elution of the more hydrophobic ester while washing the column. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detector | Charged Aerosol Detector (CAD) | Essential for detecting the non-chromophoric pyrrolidine ring with high sensitivity. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

Alternative: LC-MS/MS Protocol

For identification of unknown degradants.

-

Ionization: ESI Positive Mode (

). -

Target Mass:

-

Parent (Ester): ~144.1 m/z (Free base mass).

-

Degradant (Acid): ~130.1 m/z (Loss of -CH3 group mass 14? No, loss of -OCH3 + OH

Net loss of 14 Da). Correction: Ester (MW ~143)

-

Forced Degradation Protocols (Stress Testing)

Perform these studies to validate the analytical method's specificity (ability to separate the parent from degradants).

Stress Testing Workflow

Figure 2: Decision tree for forced degradation and sample processing.

Detailed Methodologies

A. Acid Hydrolysis

-

Dissolve 10 mg of compound in 5 mL of 0.1 N HCl .

-

Heat at 60°C for 4 hours.

-

Expectation: Moderate degradation (~10-20%) to the carboxylic acid. The steric bulk of the

-methyl group may require harsher conditions (e.g., 1N HCl) if 0.1N shows no effect.

B. Base Hydrolysis (Critical)

-

Dissolve 10 mg of compound in 5 mL of 0.1 N NaOH .

-

Keep at Room Temperature for 2 hours.

-

Stop Reaction: Immediately neutralize with 0.1 N HCl to prevent total degradation before analysis.

-

Expectation: Rapid hydrolysis. Esters are highly labile in base.

C. Oxidative Stress

-

Dissolve 10 mg in 5 mL of 3% Hydrogen Peroxide .

-

Store in dark at RT for 4 hours.

-

Expectation: Pyrrolidine rings are generally stable to mild oxidation, but N-oxide formation is possible if the amine is not fully protonated.

Long-Term Stability Study Design (ICH Q1A)

Following ICH Q1A(R2) guidelines for new drug substances, the following protocol ensures regulatory compliance.

Storage Conditions & Sampling

| Study Type | Storage Condition | Min. Time Period | Sampling Points (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months | 0, 3, 6, 9, 12, 18, 24 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 Months | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | 0, 1, 3, 6 |

Evaluation Criteria

For every time point, evaluate:

-

Appearance: Check for deliquescence (turning into liquid) or color change (yellowing).

-

Assay: Purity must remain within 98.0% - 102.0% of initial.

-

Water Content (Karl Fischer): Critical due to hygroscopicity. Limit: < 1.0% (or as defined by initial characterization).

-

Degradation Products: Any single impurity > 0.10%.

Handling & Storage Recommendations

Based on the chemical profile, the following handling procedures are mandatory to maintain integrity:

-

Desiccation: Store strictly in a desiccator or under inert gas (Argon/Nitrogen). The HCl salt will pull moisture from the air, initiating hydrolysis.

-

Temperature: Long-term storage at -20°C or 2-8°C is recommended to arrest hydrolysis kinetics.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light exposure.

References

-

International Council for Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] (2003).[1][2][3]

-

Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option? (2024).[4]

-

PubChem. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (Compound Summary). National Library of Medicine.

- Kaul, R. et al.Stereochemical control of peptide folding. (Reference on alpha-methyl amino acid properties). Bioorganic & Medicinal Chemistry, 13(3), 2005.

Sources

Spectroscopic Data Guide: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride

Executive Summary

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as (S)-

-

Molecular Formula:

-

Molecular Weight: 179.64 g/mol [2]

-

Stereochemistry: (S)-enantiomer (quaternary carbon at position 2)

Chemical Identity & Physical Properties[1][2][4][5][6]

The following data summarizes the physicochemical characteristics established for high-purity samples (>97%).

| Property | Value / Description | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[2] |

| Melting Point | 107 – 109 °C | Sharp melting point indicates high purity [1, 2]. |

| Optical Rotation | ||

| Solubility | High: Water, Methanol, DMSO | Low: Hexanes, Diethyl Ether. |

| pKa (est) | ~8.5 (Amine) | Lower than proline due to steric bulk of |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the methyl group at the C2 position eliminates the typical

1H NMR Data (400 MHz, D₂O)

Note: Chemical shifts are reported relative to HDO (4.79 ppm) or TSP (0.00 ppm).

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 3.85 | Singlet (s) | 3H | Methyl ester protons. Distinctive sharp singlet. | |

| 3.40 – 3.55 | Multiplet (m) | 2H | Protons adjacent to the ammonium nitrogen ( | |

| 2.15 – 2.45 | Multiplet (m) | 1H | Diastereotopic proton on the ring. | |

| 1.90 – 2.10 | Multiplet (m) | 3H | Remaining ring protons. | |

| 1.68 | Singlet (s) | 3H | Quaternary methyl group. Diagnostic peak. |

Technical Insight: In the free acid ((S)-2-methylproline), the

-methyl signal appears at 1.52 ppm [4]. Esterification typically deshields this group by ~0.15–0.20 ppm due to the electron-withdrawing nature of the methyl ester.

13C NMR Data (100 MHz, D₂O)

| Shift ( | Carbon Type | Assignment |

| 171.5 | Quaternary (C=O) | Carbonyl carbon of the ester. |

| 70.5 | Quaternary (Cq) | C2 ( |

| 53.8 | Primary ( | O-Methyl carbon (Ester methoxy). |

| 46.5 | Secondary ( | C5 ( |

| 36.8 | Secondary ( | C3 ( |

| 23.5 | Secondary ( | C4 ( |

| 21.5 | Primary ( |

Mass Spectrometry (HRMS-ESI)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Observed Ion:

-

Calculated Mass (

): 144.1025 Da -

Observed Mass: 144.1023 ± 0.0005 Da

-

Fragmentation: Loss of

(59 Da) is a common fragmentation pathway, yielding a pyrrolidinium ion peak at m/z ~85.

Infrared Spectroscopy (FT-IR)

-

1745 cm⁻¹: Strong C=O stretch (Ester).

-

2400 – 3000 cm⁻¹: Broad ammonium (

) stretching bands (characteristic of amine salts). -

1250 cm⁻¹: C-O-C stretch (Ester).

Synthesis & Purification Workflow

The synthesis of high-purity (S)-2-methylproline derivatives is non-trivial due to the steric hindrance at the quaternary center. The most authoritative method utilizes the Seebach Self-Reproduction of Chirality (SRS) principle, followed by Fischer esterification.

Experimental Workflow Diagram

Caption: Stereoselective synthesis via Seebach's oxazolidinone method followed by thionyl chloride mediated esterification.

Detailed Protocol: Esterification Step

Context: Converting the free acid (S)-2-methylproline to the methyl ester hydrochloride.

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL/g of substrate) and cool to 0°C under nitrogen.

-

Activation: Dropwise add Thionyl Chloride (

, 1.2 equivalents) over 15 minutes. Caution: Exothermic reaction with gas evolution ( -

Addition: Add solid (S)-2-methylproline (1.0 equivalent) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 12–24 hours. The steric bulk of the

-methyl group slows the reaction compared to standard proline. -

Work-up: Concentrate the solution in vacuo to give a viscous oil.

-

Crystallization: Triturate the oil with cold diethyl ether or methyl tert-butyl ether (MTBE) to induce crystallization. Filter the white solid and dry under high vacuum.

Quality Control & Validation

To ensure the integrity of the stereocenter (preventing racemization during synthesis), the following QC checks are mandatory:

-

Enantiomeric Purity (Chiral HPLC):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (requires free-basing or basified eluent).

-

Criteria: >99% ee required for pharmaceutical applications.

-

-

Specific Rotation: Must match the literature value of

. A lower magnitude indicates partial racemization. -

1H NMR Check: Inspect the region around 1.5–1.7 ppm. A small satellite peak near the major methyl singlet suggests the presence of the (R)-enantiomer (diastereomeric impurity if chiral resolving agents were used, or enantiomeric if not).

References

-

Biosynth Carbosynth. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride - Product FM59768.[2] Retrieved from

-

ChemicalBook. 2-Methyl-L-proline Methyl ester hydrochloride Properties. Retrieved from

-

ChemDad. 2-Methyl-L-proline Methyl ester hydrochloride Data. Retrieved from

-

Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). Synthesis of (S)-2-Methylproline. Organic Syntheses , 72, 62. DOI: 10.15227/orgsyn.072.0062. Retrieved from

-

PubChem. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (Compound). Retrieved from

Sources

Technical Guide: 1H NMR Characterization of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride

Executive Summary

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as

For the analytical scientist, this molecule presents a unique NMR signature distinct from L-proline. The quaternary C2 center removes the

Molecular Architecture & Spin Physics

Before acquisition, we must define the spin system to predict the spectral topology accurately.

Structural Components[1][2]

-

Quaternary Center (C2): The focal point of the molecule. It bears the amine (ammonium in HCl salt), the methyl ester, the ring methylene (C3), and the diagnostic

-methyl group. -

The Ring System: A pyrrolidine ring (A-B-C-D spin system) where the protons on C3, C4, and C5 are magnetically non-equivalent due to the chiral center at C2.

-

The Salt Form: The hydrochloride salt implies a protonated nitrogen (

), which deshields adjacent protons (C5-H) and allows for the observation of exchangeable ammonium protons in non-protic solvents (e.g., DMSO-

The "Fingerprint" Prediction

The most distinct feature of this spectrum, differentiating it from native proline derivatives, is the C2-Methyl group .

-

Multiplicity: Singlet (s). It has no vicinal protons (

coupling is impossible). -

Chemical Shift:

1.5 – 1.7 ppm.

Experimental Protocol

Sample Preparation Strategy

The choice of solvent dictates the visibility of the ammonium protons and the resolution of the ring multiplets.

| Parameter | Method A: Structural Confirmation | Method B: Carbon Backbone Analysis |

| Solvent | DMSO- | |

| Concentration | 10–15 mg in 0.6 mL | 10–20 mg in 0.6 mL |

| Advantages | Visualizes | Sharper multiplets; eliminates HDO overlap (mostly). |

| Disadvantages | Viscosity broadens lines slightly; large solvent peak at 2.50 ppm. |

Recommendation: Use Method A (DMSO-

Acquisition Workflow (Graphviz)

Figure 1: Standardized workflow for handling hygroscopic amino acid HCl salts.

Spectral Assignment & Decoding[3]

The following data assumes a 400 MHz or higher field strength in DMSO-

Chemical Shift Table

| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Coupling ( | Assignment Logic |

| 2H | Broad Singlet | 9.0 – 10.0 | N/A | Ammonium protons. Disappears in | |

| 3H | Singlet | 3.75 – 3.80 | N/A | Methyl ester. Characteristic sharp singlet. | |

| H-5 | 2H | Multiplet | 3.20 – 3.40 | Complex | Deshielded by adjacent |

| H-3 | 2H | Multiplet | 2.00 – 2.30 | Complex | Adjacent to quaternary C2. |

| H-4 | 2H | Multiplet | 1.80 – 2.00 | Complex | The "top" of the ring envelope. |

| 3H | Singlet | 1.55 – 1.65 | N/A | Diagnostic Peak. Confirms |

Detailed Mechanistic Analysis[4]

The Diagnostic Singlet (

)

In native proline, the

-

Validation Check: If this peak is a doublet, your methylation occurred at C3, C4, or C5, or the ring has opened. It must be a singlet.

The Diastereotopic Ring Protons (H-3, H-4, H-5)

Because C2 is a chiral center, the two faces of the pyrrolidine ring are different. This makes the two protons on C3 (cis and trans to the methyl group) magnetically non-equivalent.

-

H-5 (

): These appear furthest downfield of the ring protons due to the inductive effect of the positively charged nitrogen. -

H-3 (

): These are often distinct from H-4. One H-3 proton may experience a Nuclear Overhauser Effect (NOE) with the C2-Methyl group, which can be used for stereochemical assignment in complex mixtures, though less critical for the pure enantiomer.

The Ammonium Protons (

)

In the HCl salt, the nitrogen is protonated. In DMSO-

-

Integration Check: This peak should integrate to roughly 2H relative to the ester methyl (3H). If the integral is low (e.g., < 1H), the sample may be wet (fast exchange with

) or the salt has partially neutralized.

Troubleshooting & Artifacts

Common Impurities

-

Methanol (

3.17 ppm in DMSO): Residual solvent from the thionyl chloride/methanol esterification process. -

Proline Methyl Ester (Unmethylated): Look for a doublet of doublets at ~4.3 ppm (

-methine). The absence of this peak confirms the success of the -

Water: In DMSO, water appears at ~3.33 ppm. This can obscure the H-5 ring protons. Solution: Run the sample in

(if soluble) or add a drop of

Assignment Logic Flow (Graphviz)

Figure 2: Logic gate for structural confirmation of

References

-

Seebach, D., et al. (1993). "Synthesis of (S)

-Branched Amino Acids." Organic Syntheses, 72, 62. -

PubChem Compound Summary. (2025). "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride."[1][2][3] CID 57516455.[1]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for amino acid ester shifts).

-

Reich, H. J. (2024). "1H NMR Chemical Shifts - Amino Acids." University of Wisconsin-Madison.

Sources

- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]

- 3. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

13C NMR of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride

Technical Analysis: NMR Characterization of Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl

Executive Summary & Molecular Profile[1][2]

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a non-proteinogenic amino acid derivative often utilized to introduce conformational constraints in peptide backbones.[1][2] Unlike native proline, the

Accurate

Molecular Specifications

Structural Assignment Strategy

The spectral signature of this molecule is defined by the desymmetrization of the pyrrolidine ring and the presence of the quaternary center.[2] The analysis relies on distinguishing the ring carbons (

Theoretical Shift Prediction (Substituent Effects)

Using L-Proline methyl ester hydrochloride as a baseline, we apply Substituent Chemical Shift (SCS) corrections for the added

-

Quaternary C2 (The Anchor): The substitution of the methine proton (

) with a methyl group typically causes a downfield shift (deshielding) of 5–10 ppm due to the - -Methyl Group: Expected in the high-field aliphatic region (20–25 ppm).[1][2]

-

Ring Carbons:

Visualization of Structural Connectivity

The following diagram outlines the carbon numbering and logical flow for assignment.

Caption: Structural connectivity and expected chemical shift hierarchy for assignment logic.

Experimental Methodology

To ensure high-fidelity data, particularly for the detection of the quaternary carbon which often suffers from long relaxation times (

Sample Preparation[1][2]

-

Solvent: Deuterium Oxide (

) is the preferred solvent for hydrochloride salts due to high solubility and the elimination of exchangeable proton signals in -

Concentration: Prepare a solution of 30–50 mg of the salt in 0.6 mL of solvent. High concentration is vital for detecting the low-intensity quaternary carbon.[1][2]

-

Reference: Use an internal standard (e.g., TMSP for

or TMS for organic solvents) or calibrate to the solvent residual peak (DMSO-

Instrument Parameters ( NMR)

-

Frequency: 100 MHz or higher (400 MHz

equivalent). -

Pulse Sequence: Proton-decoupled

(e.g., zgpg30).[1][2] -

Relaxation Delay (

): Set to 2.0 – 5.0 seconds . The quaternary C2 has no attached protons to facilitate relaxation via Dipolar coupling, making it prone to saturation.[2] -

Scans: Minimum 512–1024 scans to resolve the quaternary peak clearly from baseline noise.

Spectral Data Analysis

The following table synthesizes field data and theoretical calculations for the HCl salt in

Table 1: Chemical Shift Assignments ( )

| Carbon Assignment | Type | Chemical Shift ( | Signal Characteristics |

| C=O[1] (Carboxyl) | Quaternary | 171.0 – 173.0 | Most deshielded signal.[1][2] Sharp singlet. |

| C2 ( | Quaternary | 68.0 – 70.0 | Critical Diagnostic. Low intensity.[1][2] Significantly downfield from Proline C2 (~60 ppm).[1][2] |

| O-CH | Primary ( | 53.5 – 54.5 | Intense signal.[1] Typical methyl ester range. |

| C5 ( | Secondary ( | 46.0 – 48.0 | Deshielded by adjacent |

| C3 ( | Secondary ( | 36.0 – 38.0 | Deshielded relative to Proline C3 (~29 ppm) due to |

| C4 ( | Secondary ( | 23.0 – 25.0 | Most shielded ring carbon.[1] |

| Primary ( | 21.0 – 23.0 | High field.[1][2] Distinct from ring carbons by intensity (3H vs 2H).[1][2] |

Key Diagnostic Features[1][2]

-

The Quaternary Gap: The absence of a signal around 60 ppm (characteristic of native Proline) and the appearance of a low-intensity peak near 69 ppm confirms the successful methylation at the alpha position.[1][2]

-

Ester Verification: The signal at ~54 ppm confirms the methyl ester is intact and has not hydrolyzed to the free acid (which would lack this peak).[1][2]

-

Salt Form Indication: In the free base, the C2 and C5 signals would shift upfield due to the loss of the electron-withdrawing positive charge on the nitrogen.[1][2]

Advanced Considerations & Troubleshooting

Distinguishing Impurities

-

Methanol (

): A common residual solvent from synthesis/recrystallization.[1][2] Appears at 49.5 ppm ( -

Free Acid ((S)-2-methylproline): If hydrolysis occurs, the O-Me signal (~54 ppm) disappears, and the C=O shifts downfield to ~175+ ppm (depending on pH).[1]

-

Unreacted Proline: Look for a methine CH signal at ~60 ppm in DEPT-135 (positive phase), whereas the target C2 is invisible in DEPT.[1][2]

Stereochemical Purity

While

Workflow for Quality Control

The following diagram illustrates the decision matrix for validating the compound.

Caption: Quality control decision tree for validating molecular identity via NMR.

References

-

ChemicalBook. (2023).[1][2] Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Spectral Data. Retrieved from [1][2]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 220060-08-2. Retrieved from [1][2]

-

Biosynth. (2023).[1][2] Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Product Sheet. Retrieved from [1][2]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (General reference for Substituent Chemical Shift calculations).

Sources

- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-L-proline methyl ester hydrochloride | C6H12ClNO3 | CID 11435319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. capotchem.com [capotchem.com]

Technical Monograph: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride

[1][2]

Executive Summary & Chemical Identity

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2), often referred to as

This guide addresses the specific handling requirements mandated by its hygroscopic nature and the kinetic stability of the quaternary center.

Chemical Profile

| Property | Specification |

| CAS Number | 220060-08-2 |

| Molecular Formula | |

| Molecular Weight | 179.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~107 °C (Decomposes) |

| Solubility | High in |

| Chirality | (S)-Enantiomer (L-configuration) |

Hazard Identification & Risk Assessment

While not classified as a "High Hazard" substance (e.g., pyrophoric or acute toxin), the hydrochloride salt presents specific risks related to irritation and acid generation upon moisture contact.

GHS Classification (29 CFR 1910.1200)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Mechanistic Toxicology & Reactivity

-

Acidic Hydrolysis: Upon contact with mucous membranes or lung tissue, the HCl counterion can dissociate, locally lowering pH and causing tissue necrosis or severe irritation.

-

Amine Reactivity: While the amine is protonated (ammonium form), accidental neutralization (e.g., contact with basic waste) liberates the free base, which is volatile and prone to rapid oxidation or cyclization (diketopiperazine formation).

Storage & Stability Protocols

The primary threat to the integrity of this compound is moisture-induced ester hydrolysis . The

Degradation Pathway Analysis

Exposure to ambient humidity facilitates the cleavage of the methyl ester, reverting the compound to the parent amino acid (

Figure 1: Moisture-driven hydrolysis pathway. The steric bulk of the

Storage Specifications

-

Temperature: Store at 2°C to 8°C (Short term) or -20°C (Long term).

-

Atmosphere: Blanket with Argon (Ar) or Nitrogen (

). Argon is preferred due to its higher density, providing a better barrier against moisture ingress. -

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or heat-shrink bands.

Safe Handling & Experimental Workflow

This protocol ensures operator safety and compound integrity during transfer and solubilization.

Personal Protective Equipment (PPE) Matrix

| Protection Level | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine crystalline dust (H335). |

| Ocular | Chemical Splash Goggles | Protects against acidic dust entry into eyes (H319). |

| Dermal | Nitrile Gloves (Double gloving recommended) | Prevents skin absorption and irritation (H315). |

| Engineering | Fume Hood (Class II) | Essential for containment of dust and potential HCl vapors. |

Operational Workflow: Weighing & Solubilization

The hygroscopic nature requires minimizing the "Time-of-Flight" (time exposed to air).

Figure 2: Optimized handling workflow to minimize moisture uptake and condensation.

Critical Step - Neutralization: If the free base is required:

-

Suspend the HCl salt in

or -

Wash with saturated aqueous

or -

Dry organic layer over

immediately. -

Caution: The free base is unstable and prone to dimerization; use immediately.

Emergency Response & Disposal

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The HCl component can cause bronchospasm.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Do not use neutralization agents in the eye; saline is preferred.

-

Skin Contact: Wash with soap and copious amounts of water.[3] Remove contaminated clothing to prevent secondary exposure.

Spill Cleanup

-

Isolate: Evacuate non-essential personnel.

-

PPE: Don full PPE including respiratory protection.

-

Neutralize: Cover the spill with a weak base (e.g., Sodium Bicarbonate or Soda Ash) to neutralize the acid.

-

Collect: Sweep up the powder (avoid raising dust) or use a HEPA vacuum. Place in a hazardous waste container labeled "Organic Solid - Irritant."

Disposal[7]

-

Waste Stream: Classify as Halogenated Organic Waste due to the chloride content.

-

Prohibition: Do not dispose of down the drain. The acidity can damage plumbing and the compound may be toxic to aquatic life (though data is limited, precaution is standard).

-

Incineration: High-temperature incineration equipped with a scrubber (to handle HCl gas generation) is the preferred method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57516455, Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved January 28, 2026, from [Link]

- Seebach, D., et al. (1983).Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Journal of the American Chemical Society, 105(16), 5390–5398.

- Organic Syntheses.Synthesis of alpha-methyl amino acids. Org. Synth. 2005, 82, 87. (Context for handling sterically hindered amino esters).

Technical Guide: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride

Executive Summary

Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a specialized chiral building block used extensively in medicinal chemistry and peptide engineering. As an

This structural rigidity is exploited to:

-

Stabilize Peptide Secondary Structures: It locks peptide backbones into specific conformations (e.g.,

-turns or -

Enhance Metabolic Stability: The steric bulk at the

-carbon hinders enzymatic access, protecting adjacent amide bonds from proteolysis. -

Synthesize Small Molecule Drugs: It serves as a core scaffold for poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Veliparib and Pamiparib) and other central nervous system (CNS) active agents.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |

| Synonyms | (S)- |

| CAS Number | 220060-08-2 |

| Molecular Formula | |

| Molecular Weight | 179.64 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; slightly soluble in dichloromethane |

| Chirality | (S)-Enantiomer (L-configuration) |

| Hygroscopicity | High (Requires desiccation) |

Safety & Hazard Profile (MSDS/SDS Core)

Signal Word: WARNING

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Hazard & Precautionary Statements

| Code | Statement | Protocol |

| H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm thickness). Wash immediately upon contact. |

| H319 | Causes serious eye irritation. | Wear chemical safety goggles. Do not wear contact lenses. |

| H335 | May cause respiratory irritation. | Handle only in a certified chemical fume hood. |

| P261 | Avoid breathing dust/fume. | Use local exhaust ventilation. |

| P305+ | IF IN EYES: Rinse cautiously. | Rinse for 15 min; consult a physician if irritation persists. |

Handling & Storage Workflow

The compound is hygroscopic . Moisture absorption leads to hydrolysis of the methyl ester to the free acid, altering stoichiometry and reactivity.

Technical Applications in Drug Discovery[2]

Conformational Restriction (The "Alpha-Methyl Effect")

In standard peptides, the

-

Result: The allowable conformational space is restricted to a narrow region of the Ramachandran plot, typically favoring helical (

-helix) or turn structures. -

Utility: This "freezing" of the bioactive conformation increases binding affinity to receptors by reducing the entropy penalty upon binding.

Synthesis of Peptidomimetics

This compound is a precursor for

Experimental Protocols

Synthesis Route (The Seebach/Wang Method)

Direct

Coupling Protocol (Overcoming Steric Hindrance)

Coupling

Recommended Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : The gold standard for hindered couplings.

-

PyBrOP : Effective for N-methylated and

-methylated amines. -

Acid Fluorides : For extremely difficult cases.[3]

Protocol (Using HATU):

-

Dissolution: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF.

-

Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv, optional but recommended).

-

Base: Add DIPEA (Diisopropylethylamine, 2.5 equiv). Stir for 5 minutes.

-

Addition: Add Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 equiv).

-

Reaction: Stir at Room Temperature for 12–24 hours. (Note: Standard couplings take 1-2 hours; this requires longer).

-

Monitoring: Monitor via LC-MS. If conversion is <50% after 6 hours, add a second portion of HATU/DIPEA.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57516455: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. PubChem. [Link]

-

Wang, H., et al. (2020). Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

Sources

Stereochemical Precision in Pharmacophore Design: A Technical Guide to Chiral 2-Methylpyrrolidine Derivatives

Executive Summary

The pyrrolidine ring is a ubiquitous nitrogen heterocycle in medicinal chemistry, yet its unsubstituted form often suffers from rapid metabolic oxidation and conformational flexibility. The introduction of a methyl group at the C2 position is not merely a structural appendage; it is a "chiral switch" that drastically alters the physicochemical and pharmacological profile of the molecule.

This technical guide analyzes the biological activity of chiral 2-methylpyrrolidine derivatives , focusing on their critical role as Histamine H3 receptor antagonists and their emerging utility in CNS therapeutics. We explore the structural causality behind their potency, provide a validated biocatalytic synthesis protocol, and detail the assay workflows required for their evaluation.

The Pharmacophore: The "Magic Methyl" Effect

In drug design, the 2-methylpyrrolidine moiety serves two primary functions that elevate it above the standard pyrrolidine scaffold:

-

Metabolic Blockade: Unsubstituted pyrrolidines are prone to rapid oxidative metabolism at the

-carbon (adjacent to the nitrogen) by Cytochrome P450 enzymes. The C2-methyl group sterically hinders this position, significantly extending the metabolic half-life ( -

Conformational Restriction: The methyl group introduces torsional strain that limits the conformational freedom of the ring. This "locking" effect reduces the entropic penalty upon binding to a receptor, often resulting in higher affinity interactions compared to the des-methyl analog.

Stereochemical Imperative

The biological activity is strictly governed by chirality. In the context of Histamine H3 antagonists, the

Case Study: Histamine H3 Antagonists (ABT-239 & APD916)

The Histamine H3 receptor is a presynaptic autoreceptor in the CNS. Antagonism of H3 increases the release of histamine, acetylcholine, and dopamine, making these ligands attractive for treating cognitive deficits (Alzheimer’s, ADHD) and narcolepsy.

Mechanism of Action

Compounds like ABT-239 and APD916 utilize the

-

Binding Mode: The basic nitrogen forms a crucial salt bridge with Aspartate residues in the transmembrane domain (TM3) of the H3 receptor.

-

Selectivity: The 2-methyl group provides steric bulk that discriminates against the H4 receptor, which lacks the accommodating hydrophobic pocket found in H3.

Table 1: Comparative Activity of Pyrrolidine Variants in H3 Antagonism

| Scaffold Variant | Binding Affinity ( | Metabolic Stability (Microsomal) | CNS Penetration |

| Unsubstituted Pyrrolidine | 15 - 50 | Low (Rapid | Moderate |

| 0.5 - 2.0 | High (Steric Shielding) | High | |

| > 100 | High | High | |

| 2,5-Dimethylpyrrolidine | > 500 | Very High | Low (Steric clash) |

Note: Data generalized from SAR trends in H3 antagonist literature (See References).

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic connecting the 2-methyl substitution to clinical outcomes.

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how C2-methylation drives potency and stability.

Protocol: Enantioselective Synthesis via Transaminase Biocatalysis

Traditional chemical synthesis (e.g., resolution of racemates or chiral pool synthesis from Proline) often suffers from poor atom economy or step-count inefficiencies. The modern "Gold Standard" for generating high-ee chiral amines is Biocatalytic Transamination .

Objective: Synthesize

Materials

-

Substrate: 5-chloro-2-pentanone (commercially available).

-

Enzyme:

-Transaminase (specifically -

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Isopropylamine (IPA).[1]

-

Buffer: Potassium phosphate (100 mM, pH 7.0 - 8.0).

Step-by-Step Methodology

-

Reaction Assembly:

-

In a reaction vessel, dissolve 5-chloro-2-pentanone (50 mM final conc.) in phosphate buffer.

-

Add Isopropylamine (1.0 M) as the amine donor.

-

Add PLP (1 mM) and the

-selective Transaminase enzyme preparation (10 mg/mL).[2] -

Note: The use of IPA shifts the equilibrium by generating acetone, which is volatile and easily removed, driving the reaction forward.

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (700 rpm) for 24 hours.

-

Mechanism: The enzyme catalyzes the amination of the ketone to an amine intermediate, which spontaneously undergoes intramolecular nucleophilic substitution (cyclization) to displace the terminal chloride, forming the pyrrolidine ring.

-

-

Work-up:

-

Basify the reaction mixture to pH > 12 using 10 M NaOH (to ensure the amine is neutral).

-

Extract three times with Methyl tert-butyl ether (MTBE).

-

Dry organic layer over anhydrous

and concentrate carefully (product is volatile).

-

-

Validation:

-

Assess enantiomeric excess (ee) using Chiral GC or HPLC.

-

Target Specification: Yield > 80%, ee > 99%.

-

Visualization: Biocatalytic Workflow

Figure 2: Biocatalytic cascade for the asymmetric synthesis of 2-methylpyrrolidine.

Biological Evaluation: H3 Receptor Binding Assay

To validate the biological activity of the synthesized derivatives, a competitive radioligand binding assay is required.

Protocol Specifications

-

Receptor Source: Human recombinant Histamine H3 receptor expressed in CHO-K1 cell membranes.

-

Radioligand:

-N- -

Non-specific Binding Control:

Thioperamide or Imetit.

Workflow

-

Membrane Preparation: Homogenize CHO-K1 cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet in assay buffer.

-

Incubation:

-

Mix

of membrane suspension (10-20 -

Add

of -

Add

of test compound (2-methylpyrrolidine derivative) at varying concentrations (

-

-